(2-Chloro-3,4-dimethoxyphenyl)methanethiol
Description
(2-Chloro-3,4-dimethoxyphenyl)methanethiol is an organosulfur compound characterized by a benzene ring substituted with chlorine at the 2-position, methoxy groups at the 3- and 4-positions, and a methanethiol (-CH2SH) group attached to the aromatic core. This structure confers unique physicochemical properties, including moderate solubility in polar organic solvents due to the electron-donating methoxy groups, and reactivity driven by the thiol functional group. Synonyms for this compound include 2-Chloro-3,4-dimethoxybenzyl mercaptan and related identifiers (e.g., CAS 93983-13-2 derivatives) .
Properties
Molecular Formula |
C9H11ClO2S |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
(2-chloro-3,4-dimethoxyphenyl)methanethiol |
InChI |
InChI=1S/C9H11ClO2S/c1-11-7-4-3-6(5-13)8(10)9(7)12-2/h3-4,13H,5H2,1-2H3 |
InChI Key |
HQJZDIYGCHCDCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CS)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanethiol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with thiol-containing reagents under controlled conditions. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of (2-Chloro-3,4-dimethoxyphenyl)methanethiol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3,4-dimethoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reactions often occur in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, ethers.
Scientific Research Applications
(2-Chloro-3,4-dimethoxyphenyl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-3,4-dimethoxyphenyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chloro and methoxy groups may also contribute to the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Aromatic Thiols and Alcohols
| Compound Name | Substituents | Functional Group | Key Properties |
|---|---|---|---|
| (2-Chloro-3,4-dimethoxyphenyl)methanethiol | 2-Cl, 3,4-OCH3 | -CH2SH | High reactivity (thiol), moderate solubility |
| (3-Chlorophenyl)methanethiol | 3-Cl | -CH2SH | Lower polarity, higher volatility |
| (2-Chloro-3,4-dimethoxyphenyl)methanol | 2-Cl, 3,4-OCH3 | -CH2OH | Higher boiling point, reduced acidity |
| 4-Chloro-2-methylphenol | 4-Cl, 2-CH3 | -OH | Higher acidity, environmental persistence |
Key Observations:
Functional Group Influence :
- The thiol group (-SH) in (2-Chloro-3,4-dimethoxyphenyl)methanethiol confers greater acidity (pKa ~10) compared to its alcohol analog (-OH, pKa ~16), enhancing nucleophilic reactivity .
- Thiols are prone to oxidation, forming disulfides, whereas alcohols are more stable under oxidative conditions .
Substituent Effects: Methoxy groups (3,4-OCH3) in the target compound increase solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar chloro analogs like (3-Chlorophenyl)methanethiol .
Table 2: Environmental and Metabolic Properties
| Compound Name | Biodegradability | Microbial Interaction | Environmental Persistence |
|---|---|---|---|
| (2-Chloro-3,4-dimethoxyphenyl)methanethiol | Moderate | Potential detoxification via mtoX-like pathways | Moderate (chlorine reduces degradation) |
| Methanethiol (CH3SH) | High | Rapid oxidation by methanotrophs | Low |
| 4-Chloro-2-methylphenol | Low | Resistant to bacterial degradation | High |
Key Findings:
- Methanethiol Comparison: Simple methanethiol (CH3SH) is rapidly metabolized by methanotrophs via mtoX-encoded oxidase, producing H2S . The aromatic thiol derivative, however, may resist degradation due to its bulky substituents, though methoxy groups could enhance solubility for microbial processing .
- Chlorinated Analogs: Chlorine substituents (e.g., in 4-Chloro-2-methylphenol) are linked to environmental persistence and toxicity, suggesting similar challenges for the target compound .
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